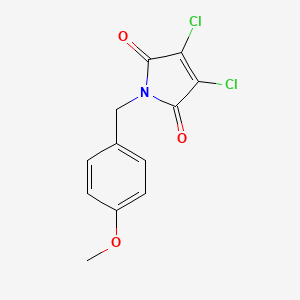
(2S)-5-amino-2-(naphthalene-1-carbonylamino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(1-Naphthamido)-2-amino-5-oxopentanoic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene ring, which is known for its stability and aromatic properties, making it a valuable component in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Naphthamido)-2-amino-5-oxopentanoic acid typically involves the following steps:
Formation of the Naphthamido Group: The naphthalene ring is first functionalized to introduce the amido group. This can be achieved through a reaction with an appropriate amine under controlled conditions.
Incorporation of the Amino and Oxo Groups: The next step involves the introduction of the amino and oxo groups to the pentanoic acid backbone. This can be done through a series of reactions including amination and oxidation.
Chiral Resolution: Since the compound is chiral, a resolution step is necessary to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of (S)-5-(1-Naphthamido)-2-amino-5-oxopentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(1-Naphthamido)-2-amino-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
(S)-5-(1-Naphthamido)-2-amino-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the creation of complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of (S)-5-(1-Naphthamido)-2-amino-5-oxopentanoic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: Shares the naphthalene ring but lacks the additional functional groups present in (S)-5-(1-Naphthamido)-2-amino-5-oxopentanoic acid.
1,8-Naphthalimide: Another naphthalene derivative known for its fluorescent properties, used in similar applications but with different chemical behavior.
Uniqueness
(S)-5-(1-Naphthamido)-2-amino-5-oxopentanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(2S)-5-amino-2-(naphthalene-1-carbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C16H16N2O4/c17-14(19)9-8-13(16(21)22)18-15(20)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13H,8-9H2,(H2,17,19)(H,18,20)(H,21,22)/t13-/m0/s1 |
InChI Key |
NKBUZCDLAVNEQG-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)
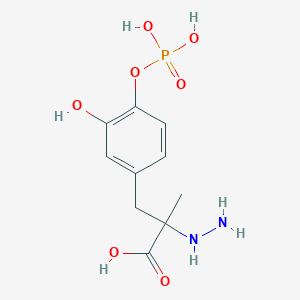
![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)
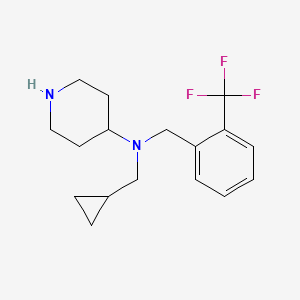

![1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)](/img/structure/B12079889.png)
![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)
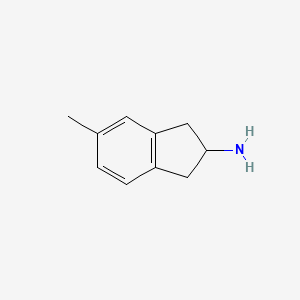

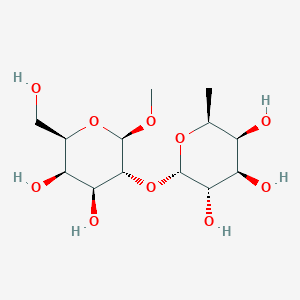
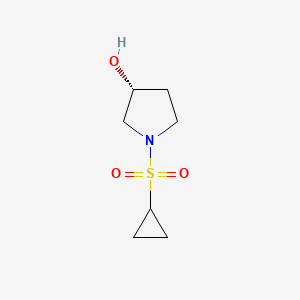
![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)
